2-Chloro-1-(4,4-difluoropiperidin-1-yl)butan-1-one
Overview
Description
2-Chloro-1-(4,4-difluoropiperidin-1-yl)butan-1-one, commonly known as C4F4P, is a fluorinated chemical compound that is used in a variety of scientific research applications. It is a colorless, odorless, and volatile liquid with a boiling point of 78.5 °C and a melting point of -7.5 °C. C4F4P is a highly polar compound, with a high dielectric constant and low viscosity, making it an ideal solvent for a variety of organic and inorganic compounds.
Scientific Research Applications
Anti-inflammatory Compounds
- Research on compounds related to "4-(6-Methoxy-2-naphthyl)butan-2-one" has indicated significant anti-inflammatory activity. Compounds with a butan-2-one side chain showed the most activity, suggesting potential applications in developing new anti-inflammatory drugs (Goudie et al., 1978).
Metabolism and Detoxication
- A study on Chloroprene metabolism identified several glutathione conjugates, including variants of butan-2-one, indicating its role in detoxification pathways. This sheds light on the metabolic processes involving similar compounds and their possible implications in industrial chemical safety (Munter et al., 2003).
Synthesis and Modification
- Modification of 2-trifluoromethyl-1H-benzimidazole with hydroxyalkyl substituents, including butan-1-one, showed moderate tuberculostatic activity. This highlights the potential of butan-1-one derivatives in synthesizing bioactive molecules (Shchegol'kov et al., 2013).
Thermodynamic Properties
- Studies on the thermodynamic properties of binary mixtures of butan-2-one with various alcohols and chloroform provided insights into the molecular interactions in these mixtures. Understanding these properties is essential in fields like material science and chemical engineering (Varfolomeev et al., 2014).
Specific Interactions in Binary Mixtures
- Research on the specific interactions in binary mixtures of butan-2-one with alcohols and chloroform shed light on the solvation enthalpy due to specific interactions. Such studies are vital for developing solvents and understanding solvent-solute interactions (Varfolomeev et al., 2015).
properties
IUPAC Name |
2-chloro-1-(4,4-difluoropiperidin-1-yl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClF2NO/c1-2-7(10)8(14)13-5-3-9(11,12)4-6-13/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUBADLMYOTGSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4,4-difluoropiperidin-1-yl)butan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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